(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone - 1396750-04-1

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Catalog Number: EVT-2981649
CAS Number: 1396750-04-1
Molecular Formula: C22H19N5O3
Molecular Weight: 401.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. ADX47273 * Compound Description: ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Research suggests ADX47273 enhances N-methyl-d-aspartate receptor function and may hold potential as a treatment for schizophrenia. [] Preclinical studies indicate ADX47273 exhibits antipsychotic-like and procognitive effects. [, ]* Relevance: ADX47273 contains a 1,2,4-oxadiazole ring system as a core structural feature, which it shares with the compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone.

2. AZD1979* Compound Description: AZD1979 [(3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone] is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist investigated for the treatment of obesity. [, , ] Metabolic studies revealed the formation of glutathione-related metabolites, including the glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. []
Relevance:* Both AZD1979 and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone share the 1,2,4-oxadiazole ring and the azetidine ring.

4. (4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone * Compound Description: This compound (compound 42 in the source paper []) represents a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to compound 6. [] * Relevance: This DORA and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone are both heterocyclic compounds with potential application in CNS disorders.

5. 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)* Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of mGlu5 with high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. [] Preclinical studies suggest VU0285683 exhibits anxiolytic-like activity in rodent models. []* Relevance: VU0285683 and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone both contain the 1,2,4-oxadiazole ring.

6. (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)* Compound Description: VU0092273 is a novel mGlu5 PAM that binds to the MPEP site. [] Chemical optimization of VU0092273 led to the development of an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172). []* Relevance: VU0092273, similar to (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, is a heterocyclic compound exhibiting activity related to a specific CNS receptor, although their target receptors differ.

7. N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)* Compound Description: VU0360172 is an orally active mGlu5 PAM and a chemically optimized analog of VU0092273. [] VU0360172 demonstrated efficacy in rodent models predictive of antipsychotic activity. []* Relevance: While VU0360172 does not share the same core structure as (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, both compounds belong to the category of centrally active heterocyclic compounds.

8. rac-[3-(5-Chloro-benzooxazol-2-ylamino)piperidin-1-yl]-(5-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone (Compound 3 in source paper [])* Compound Description: This compound represents a structural hybrid of suvorexant and a piperidine-containing dual orexin receptor antagonist (DORA) and served as a starting point in the exploration of novel DORAs. [] This compound required optimization due to issues such as chemical instability, CYP3A4 inhibition, and low brain penetration. [] * Relevance: This compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone share a similar core structure, incorporating a piperidine ring linked to an aromatic system through a methanone bridge.

9. 5-Methoxy-1-benzenesulfonyl analogue (Compound 19 in source paper [])* Compound Description: This N(1)-arylsulfonyltryptamine derivative displayed high affinity for the human serotonin 5-HT(6) receptor. [] * Relevance: This compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone represent different classes of heterocyclic compounds investigated for their interaction with CNS receptors.

10. 3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-yl derivative (Compound 43 in source paper [])* Compound Description: This compound, incorporating a 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl group at the 2-position of the indole ring, exhibited high affinity for the human serotonin 5-HT(6) receptor. []* Relevance: This compound, like (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, features a 1,2,4-oxadiazole ring substituted with a methoxybenzyl group. This shared structural element suggests potential for similar binding interactions with specific targets.

11. (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (Compound 1a in source paper [, , ])* Compound Description: This imidazo[1,5-a]quinoxaline derivative exhibits high affinity for the GABAA/benzodiazepine receptor. [, , ] Its enantiomers were synthesized from L- and D-glutamic acid, respectively. [] The compound and its enantiomers displayed nanomolar affinities for the [3H]flunitrazepam binding site. []* Relevance: While structurally distinct from (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, both compounds demonstrate high affinity for CNS receptors, highlighting the relevance of heterocyclic scaffolds in developing CNS-active agents.

12. 5-Benzoyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5- dihydroimidazo[1,5-a]quinoxaline (Compound 13b in source paper []) * Compound Description: This imidazo[1,5-a]quinoxaline derivative, along with other amides and carbamates of the same class, represents a series of compounds with high affinity for the GABAA/benzodiazepine receptor, exhibiting a broad spectrum of intrinsic efficacies. []* Relevance: Like (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, this compound incorporates a 1,2,4-oxadiazole ring system, although its overall structure and pharmacological target differ.

13. tert-Butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (Compound 1e in source paper [])* Compound Description: This compound belongs to a series of imidazo[1,5-a]quinoxaline amides and carbamates that exhibit high affinity for the GABAA/benzodiazepine receptor. [] This series demonstrates a diverse range of intrinsic efficacies, suggesting potential for developing compounds with tailored pharmacological profiles targeting the GABAA/benzodiazepine receptor. []* Relevance: Both this compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone are heterocyclic compounds designed to interact with CNS receptors, highlighting the significance of heterocyclic chemistry in medicinal chemistry targeting the CNS.

14. 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-[(dimethylamino)carbonyl]-4,5-dihydroimidazo[1,5-alpha]quinoxaline (Compound 2 in source paper [])* Compound Description: This compound, also known as U-91571, acts as a partial agonist at the benzodiazepine receptor. [] Its structure served as a basis for developing tetracyclic imidazoquinoxaline analogs with varying efficacies at the benzodiazepine receptor. []* Relevance: Similar to (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, this compound incorporates a 1,2,4-oxadiazole ring and targets a specific CNS receptor, showcasing the application of heterocyclic chemistry in CNS drug discovery.

15. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-alpha]pyrrolo[2,1-c]quinoxalin-10(11H)-one (Compound 3 in source paper [])* Compound Description: This compound, known as U-89267, acts as a full agonist at the benzodiazepine receptor and provided a structural basis for designing tetracyclic imidazoquinoxaline analogs with varying intrinsic activities at this receptor. []* Relevance: Both this compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone are heterocyclic compounds featuring a 1,2,4-oxadiazole ring and are designed to modulate the activity of CNS receptors, although their specific targets and pharmacological profiles might differ.

16. 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazol(1,5-a)quinoxalin-4(5H)-o-ne (U-78875)* Compound Description: U-78875 belongs to the imidazoquinoxaline family and shows high affinity for the benzodiazepine receptor. [, , ] It exhibits partial agonist activity in functional assays. [] Structural modifications within this series led to the identification of compounds with a wide range of efficacies, from antagonists to full agonists. []* Relevance: U-78875 shares the 1,2,4-oxadiazole ring system with the compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, and both are designed to interact with CNS receptors.

17. Panadiplon* Compound Description: Panadiplon [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one] is an alpha(5)GABA(A) agonist. [, ] In animal models, Panadiplon reproduced the discriminative stimulus effects of ethanol. [, ]* Relevance: Panadiplon contains a 1,2,4-oxadiazole ring, a structural feature shared with the compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, and is designed to modulate CNS receptor activity.

19. 5-(4-Cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinitrile (Compound 2 in source paper []) * Compound Description: This compound is an analog of the previous compound (entry 18 on this list) that lacks the quinoxaline motif. [] This structural modification resulted in improved stability in rat plasma and significantly enhanced GPR119 agonist properties. []* Relevance: This analog, although structurally distinct from (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, provides a comparative example showcasing how subtle structural changes can profoundly impact a compound's stability and pharmacological activity.

Properties

CAS Number

1396750-04-1

Product Name

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

IUPAC Name

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-quinoxalin-2-ylmethanone

Molecular Formula

C22H19N5O3

Molecular Weight

401.426

InChI

InChI=1S/C22H19N5O3/c1-29-19-9-5-2-6-14(19)10-20-25-21(30-26-20)15-12-27(13-15)22(28)18-11-23-16-7-3-4-8-17(16)24-18/h2-9,11,15H,10,12-13H2,1H3

InChI Key

OKJFSDXSVYAHLN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.